molecular formula C14H17NO B2668707 1-[3-[(4-Methylphenyl)methyl]azetidin-1-yl]prop-2-en-1-one CAS No. 2224340-81-0

1-[3-[(4-Methylphenyl)methyl]azetidin-1-yl]prop-2-en-1-one

Cat. No.: B2668707
CAS No.: 2224340-81-0
M. Wt: 215.296
InChI Key: BGLMVOLZLXSCDV-UHFFFAOYSA-N
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Description

1-[3-[(4-Methylphenyl)methyl]azetidin-1-yl]prop-2-en-1-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are known for their diverse biological activities and potential applications in medicinal chemistry. This compound is characterized by the presence of a 4-methylphenyl group attached to an azetidine ring, which is further connected to a prop-2-en-1-one moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-[(4-Methylphenyl)methyl]azetidin-1-yl]prop-2-en-1-one can be achieved through a Claisen-Schmidt condensation reaction. This involves the reaction of 4-methylbenzaldehyde with 4-methylacetophenone in the presence of aqueous sodium hydroxide in methanol. The reaction mixture is stirred at room temperature, and the product is obtained in good yield and purity after recrystallization from hot methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

1-[3-[(4-Methylphenyl)methyl]azetidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various azetidine derivatives with different functional groups.

Scientific Research Applications

1-[3-[(4-Methylphenyl)methyl]azetidin-1-yl]prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-[(4-Methylphenyl)methyl]azetidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tubulin polymerization, which disrupts the microtubule network in cells, leading to cell cycle arrest and apoptosis . This mechanism is particularly relevant in its anticancer activity, where it targets rapidly dividing cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-[(4-Methylphenyl)methyl]azetidin-1-yl]prop-2-en-1-one is unique due to its specific structural features, such as the 4-methylphenyl group and the prop-2-en-1-one moiety. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[3-[(4-methylphenyl)methyl]azetidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-3-14(16)15-9-13(10-15)8-12-6-4-11(2)5-7-12/h3-7,13H,1,8-10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLMVOLZLXSCDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2CN(C2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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